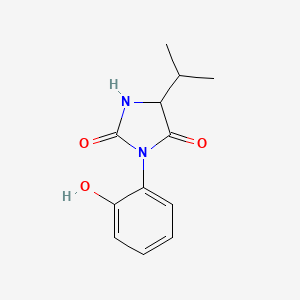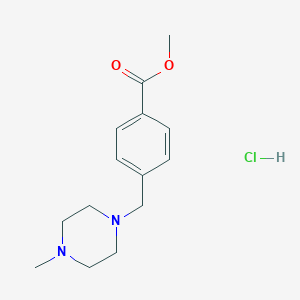
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C14H20N2O2·HCl It is a derivative of benzoic acid and piperazine, and it is commonly used in organic synthesis and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine. The reaction proceeds through a condensation reaction, followed by esterification to form the final product. The general reaction conditions include:
Reactants: 4-formylbenzoic acid, 1-methylpiperazine, and methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Solvent: Methanol is commonly used as the solvent for the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Condensation Reaction: Mixing 4-formylbenzoic acid with 1-methylpiperazine in the presence of an acid catalyst.
Esterification: Adding methanol to the reaction mixture to form the ester.
Purification: The product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or piperazine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperazines.
科学的研究の応用
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in drug development, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. In medicinal chemistry, it is often used as a precursor for drugs that target specific proteins or pathways, such as kinase inhibitors. The exact mechanism depends on the specific application and the molecular structure of the final drug product.
類似化合物との比較
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: A similar compound with a carboxylic acid group instead of an ester group.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various drugs and organic compounds, offering versatility in chemical transformations and applications.
特性
分子式 |
C14H21ClN2O2 |
|---|---|
分子量 |
284.78 g/mol |
IUPAC名 |
methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2;/h3-6H,7-11H2,1-2H3;1H |
InChIキー |
YATLAGHELGZIRP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
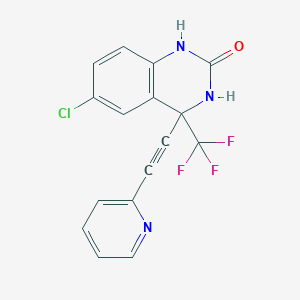

![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
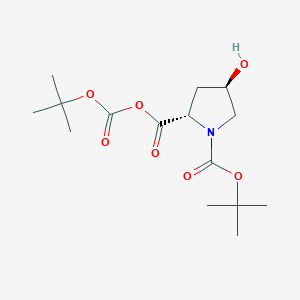
![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
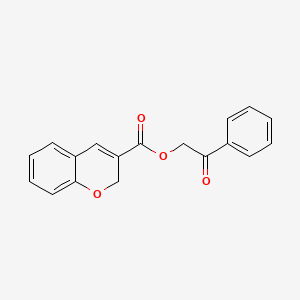
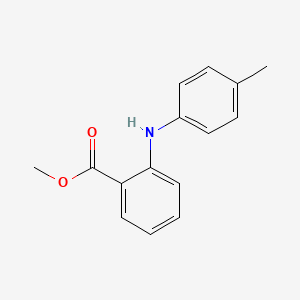
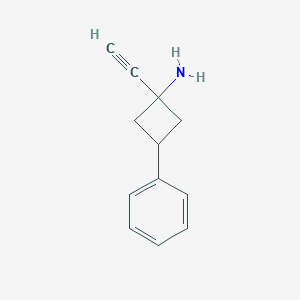

![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)
